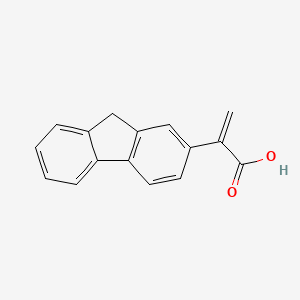

2-(9H-fluoren-2-yl)acrylic acid

Description

Properties

Molecular Formula |

C16H12O2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-(9H-fluoren-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C16H12O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8H,1,9H2,(H,17,18) |

InChI Key |

SHSMXNOCZCFWKM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Carprofen (2-(9H-Fluoren-2-yl)propanoic Acid)

- Structure: Propanoic acid chain instead of acrylic acid.

- Properties : Lacks the α,β-unsaturated double bond, reducing conjugation.

- Applications : Anti-inflammatory agent .

- Key Difference : The absence of a conjugated double bond limits its use in optoelectronic applications compared to acrylic acid derivatives.

(E)-2-Cyano-3-(7-(Diphenylamino)-9,9-diethyl-9H-fluoren-2-yl)acrylic Acid (Dye C)

- Structure: Cyanoacrylic acid group enhances electron-withdrawing capacity.

- Properties : Used in DSSCs due to efficient charge transfer. HOMO/LUMO levels (-5.43 to -5.84 eV / -2.59 to -3.36 eV) enable broad light absorption .

- Key Difference: The cyano group increases electron affinity, improving photovoltaic performance over non-cyano derivatives.

9H-Fluorene-2-acetic Acid, 9-(Hydroxymethyl)-

- Structure : Acetic acid chain with a hydroxymethyl substituent.

- Key Difference : Shorter carbon chain and hydroxyl group alter solubility and reactivity compared to acrylic acid derivatives.

Optical and Electronic Properties

Fluorescence Quantum Yields (φFL)

- 2-[(9H-Fluoren-2-yl)aryl]-1H-Benzimidazole Derivatives : Exhibit φFL values of 0.31–0.99 in solution with strong blue emission, ideal for OLEDs .

- 2-(9H-Fluoren-2-yl)acrylic Acid : Expected lower φFL due to absence of benzimidazole’s rigid heterocyclic structure, but conjugation with acrylic acid may enhance charge transfer.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 2-(9H-fluoren-2-yl)acrylic acid, and what factors influence yield optimization?

- Methodological Answer : Two primary synthetic routes are reported:

- Oxidative Ring-Opening : Fluoren-9-ols undergo oxidative cleavage with reagents like oxone or KMnO₄ under controlled pH (e.g., pH 7–8) to yield acrylic acid derivatives. Reaction temperature (0–25°C) and solvent choice (THF/H₂O mixtures) critically affect regioselectivity and yield .

- Multicomponent Domino Reactions : A three-component reaction involving aldehydes, ketonitriles, and fluorene derivatives can produce functionalized acrylates. Catalytic bases (e.g., piperidine) and microwave-assisted heating improve reaction efficiency (yields up to 73%) .

- Key Variables : Catalyst loading, solvent polarity, and purification methods (e.g., column chromatography vs. recrystallization) significantly impact yields. For example, dichloromethane as a solvent enhances reaction homogeneity, while diisopropylethylamine improves nucleophilic attack efficiency .

Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Definitive structural confirmation is achieved using SC-XRD with programs like SHELXL or WinGX. The fluorene moiety’s planarity and bond angles are validated against CIF-deposited data (e.g., C–C bond lengths: ~1.48 Å) .

- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., fluorenyl protons at δ 7.2–7.8 ppm; acrylic acid protons as doublets at δ 6.2–6.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 238.28) and fragmentation patterns .

Advanced Research Questions

Q. How can computational approaches like DFT be utilized to predict the electronic properties and reactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps (~4.5 eV for fluorene-acrylate conjugates). These predict charge-transfer efficiency in optoelectronic materials .

- Reactivity Studies : Fukui indices identify electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl group in acrylic acid is prone to Michael additions, validated by experimental kinetic studies .

Q. What experimental strategies can resolve discrepancies in reported biological activities of this compound-based compounds?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., MIC assays for antimicrobial activity) across studies. For instance, derivatives with pyrazoline moieties show variable MICs (2–32 µg/mL) depending on substituent electronegativity .

- Metabolic Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may account for conflicting bioactivity data .

- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., halogenation at the fluorene 4-position) correlates with enhanced antioxidant capacity (IC₅₀: 18–45 µM in DPPH assays) .

Q. In material science applications, how does the fluorene moiety in this compound influence polymer properties, and what characterization methods validate these effects?

- Methodological Answer :

- Conjugated Polymers : The fluorene group enhances π-conjugation, red-shifting UV-Vis absorption (λₘₐₓ: 350→420 nm) and improving charge mobility in OLEDs. Cyclic voltammetry confirms reduced bandgaps (~2.8 eV) .

- Thermal Stability : TGA shows decomposition temperatures >300°C due to fluorene’s rigid backbone. DSC reveals glass transition temperatures (T₉) ~120°C for acrylic acid copolymers .

- Morphology Analysis : AFM and XRD quantify crystallinity (30–60%) and layer spacing (~0.4 nm) in thin-film devices .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.